BenchChemオンラインストアへようこそ!

(S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine

Asymmetric Synthesis Stereochemistry Chiral Resolution

Procure (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine (CAS 778565-93-8) as your validated chiral building block for medicinal chemistry. The defined (S)-stereochemistry and α-trifluoromethyl group enable simultaneous modulation of amine basicity (pKa) and lipophilicity (LogP), improving membrane permeability and oral bioavailability. Unlike the (R)-enantiomer, racemic mixture, or non-fluorinated analogs, only this specific (S)-enantiomer delivers the predictable pKa and LogP shifts required for successful asymmetric synthesis of enzyme inhibitors (e.g., cathepsin K, kinases) and tunable chiral ligands. High enantiomeric purity and a para-bromo cross-coupling handle ensure reliable, risk-mitigated results.

Molecular Formula C8H7BrF3N
Molecular Weight 254.05 g/mol
CAS No. 778565-93-8
Cat. No. B152422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine
CAS778565-93-8
Molecular FormulaC8H7BrF3N
Molecular Weight254.05 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C(F)(F)F)N)Br
InChIInChI=1S/C8H7BrF3N/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7H,13H2/t7-/m0/s1
InChIKeyZUFCCCNTJRQNCF-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Procurement Overview: (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine (CAS 778565-93-8) for Specialized Research


(S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine (CAS 778565-93-8) is a chiral, fluorinated aromatic amine building block, characterized by a single enantiomeric configuration (S) and a trifluoromethyl group adjacent to the amine function [1]. This structural motif is highly valued in medicinal chemistry for its ability to modulate key physicochemical properties, such as pKa and lipophilicity, of derived molecules [2]. Its high enantiomeric purity makes it a critical starting material for asymmetric syntheses and the construction of stereochemically precise pharmacophores.

Procurement Risk: Why Generic Substitution of (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine Is Unsound


Interchanging this specific compound with its (R)-enantiomer, a racemic mixture, or a non-fluorinated analog carries significant scientific risk due to quantifiable differences in critical parameters. The (S)- and (R)-enantiomers exhibit distinct solubility profiles . More broadly, the presence of the α-trifluoromethyl group fundamentally alters the amine's basicity and lipophilicity compared to its non-fluorinated counterpart, a difference that is well-documented [1]. These are not interchangeable characteristics; they directly impact the performance, yield, and biological profile of downstream products.

Head-to-Head Quantitative Evidence Guide: Differentiating (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine from Analogs


Chiral Purity and Configuration: Ensuring Stereochemical Fidelity

The (S)-enantiomer (CAS 778565-93-8) is the defined chiral entity, distinct from its (R)-enantiomer (CAS 843608-53-7) and the racemate. The procurement of the correct single enantiomer is critical for maintaining stereochemical fidelity in asymmetric syntheses and for generating chirally pure active pharmaceutical ingredients (APIs) . Use of the incorrect enantiomer or racemate can lead to failed syntheses or products with altered or reduced biological activity.

Asymmetric Synthesis Stereochemistry Chiral Resolution

Aqueous Solubility: A Key Formulation and Reaction Parameter

A significant, quantifiable difference exists in the aqueous solubility between the (S)- and (R)-enantiomers of this free base. This differential solubility is a critical parameter for reaction optimization, crystallization, and formulation development .

Pre-formulation Solubility Crystallization

Impact of α-CF3 Substitution on Amine Basicity (pKa)

The introduction of the α-trifluoromethyl group exerts a profound and predictable effect on the amine's basicity. While direct pKa data for this specific compound is not publicly available, class-level evidence from closely related α-CF3-substituted amines demonstrates a substantial reduction in pKa [1]. This differentiates it fundamentally from its non-fluorinated α-methyl or unsubstituted benzylamine analogs.

Physicochemical Property Medicinal Chemistry pKa

Impact of α-CF3 Substitution on Lipophilicity (LogP)

The α-trifluoromethyl group not only reduces basicity but also increases the lipophilicity of the amine building block. This class-level effect is well-documented and provides a clear differentiator from non-fluorinated or differently halogenated analogs [1].

Lipophilicity Drug Design LogP

Defined Research and Development Applications for (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine


Asymmetric Synthesis of Fluorinated Pharmaceuticals

This compound is a premier building block for the asymmetric synthesis of pharmaceuticals where a chiral α-trifluoromethyl amine motif is required. The defined (S)-stereochemistry ensures the construction of a single enantiomer of the final drug candidate [1]. The lowered pKa and increased lipophilicity conferred by the CF3 group are leveraged by medicinal chemists to optimize the drug-like properties of lead compounds [2].

Development of Cathepsin and Kinase Inhibitors

The α-trifluoroethylamine moiety is a well-established amide bond isostere in the development of enzyme inhibitors, particularly for targets like cathepsin K and various kinases [REFS-1, REFS-2]. Incorporating the (S)-1-(4-bromophenyl)-2,2,2-trifluoroethanamine scaffold provides a chiral handle and a metabolically stable, non-basic amine that can mimic the transition state of amide hydrolysis or engage in key hydrogen bonds with the target protein [1].

Optimization of ADME Properties via pKa and LogP Modulation

In drug discovery programs, this building block is strategically employed to introduce a defined, simultaneous modulation of amine basicity (pKa) and lipophilicity (LogP) [1]. By replacing a standard amine with this α-CF3-substituted chiral amine, researchers can predictably decrease the pKa by ~4 units and increase LogP by ~0.5 units. This is a validated strategy for improving membrane permeability and oral bioavailability [1].

Construction of Chiral Ligands for Asymmetric Catalysis

Beyond pharmaceuticals, this enantiopure compound serves as a valuable precursor for synthesizing novel chiral ligands used in asymmetric catalysis. Its defined (S)-configuration and the presence of a para-bromo substituent (a versatile handle for cross-coupling reactions like Suzuki-Miyaura) allow for the creation of highly tunable, stereoselective catalysts [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.